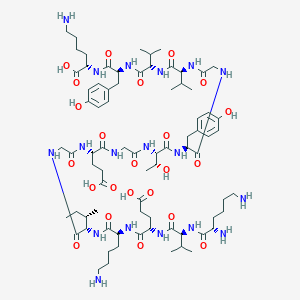
Tyrosine Kinase Peptide 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosine Kinase Peptide 1 is a synthetic peptide sequence derived from amino acid residues. It serves as a substrate for various tyrosine kinases, enzymes that play a crucial role in signal transduction pathways within cells. These pathways are essential for numerous cellular processes, including growth, differentiation, and metabolism.
準備方法
Synthetic Routes and Reaction Conditions: Tyrosine Kinase Peptide 1 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes cycles of deprotection, coupling, and washing steps to ensure the correct sequence and purity of the peptide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. These systems optimize reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: Tyrosine Kinase Peptide 1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tyrosine residues in the peptide can be oxidized using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide sequence using chemical or enzymatic methods.
Major Products Formed: The major products of these reactions include oxidized tyrosine residues, reduced cysteine residues, and modified peptide sequences with substituted amino acids.
科学的研究の応用
Tyrosine Kinase Peptide 1 is widely used in scientific research due to its role as a substrate for tyrosine kinases. Its applications include:
Chemistry: Studying the kinetics and mechanisms of tyrosine kinase reactions.
Biology: Investigating signal transduction pathways and cellular responses to growth factors.
Medicine: Developing diagnostic tools and therapeutic agents for diseases involving tyrosine kinase dysregulation, such as cancer.
Industry: Producing reagents and kits for biochemical assays and drug discovery.
作用機序
Tyrosine Kinase Peptide 1 exerts its effects by serving as a substrate for tyrosine kinases. These enzymes phosphorylate the tyrosine residues within the peptide, leading to the activation of downstream signaling pathways. The molecular targets and pathways involved include various receptor tyrosine kinases (RTKs) and non-canonical WNT signaling pathways.
類似化合物との比較
Epidermal Growth Factor Receptor (EGFR) Peptide
Insulin Receptor Peptide
Fibroblast Growth Factor Receptor (FGFR) Peptide
特性
分子式 |
C77H124N18O23 |
|---|---|
分子量 |
1669.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C77H124N18O23/c1-10-43(8)64(95-70(110)50(18-12-15-33-79)86-69(109)52(29-31-60(104)105)87-73(113)62(41(4)5)93-66(106)49(81)17-11-14-32-78)72(112)84-37-56(99)85-51(28-30-59(102)103)67(107)82-39-58(101)92-65(44(9)96)76(116)89-54(35-45-20-24-47(97)25-21-45)68(108)83-38-57(100)91-61(40(2)3)75(115)94-63(42(6)7)74(114)90-55(36-46-22-26-48(98)27-23-46)71(111)88-53(77(117)118)19-13-16-34-80/h20-27,40-44,49-55,61-65,96-98H,10-19,28-39,78-81H2,1-9H3,(H,82,107)(H,83,108)(H,84,112)(H,85,99)(H,86,109)(H,87,113)(H,88,111)(H,89,116)(H,90,114)(H,91,100)(H,92,101)(H,93,106)(H,94,115)(H,95,110)(H,102,103)(H,104,105)(H,117,118)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |
InChIキー |
LJDCPBIMSKFGET-OTBOVQIOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


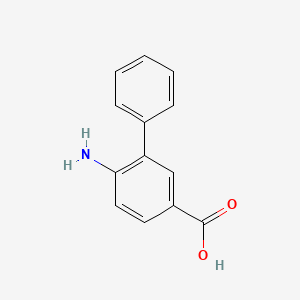
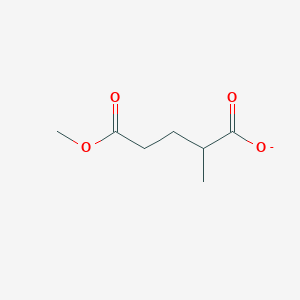
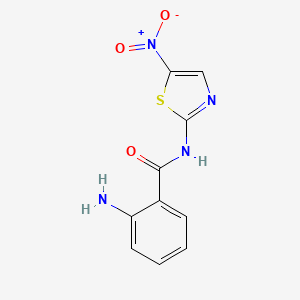
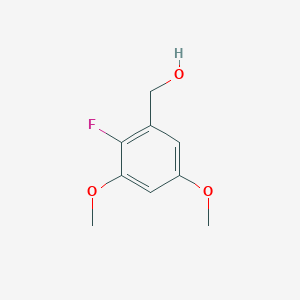
![tert-Butyl 5-methyl-5,6-dihydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364230.png)

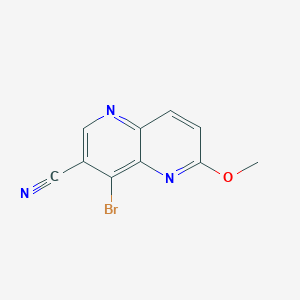
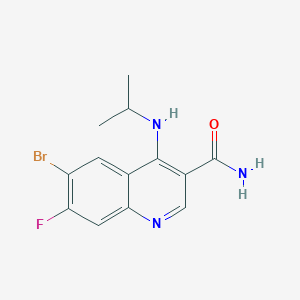
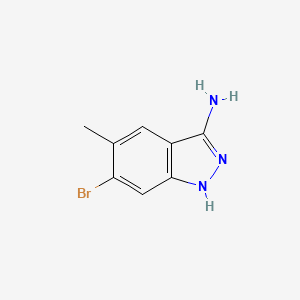
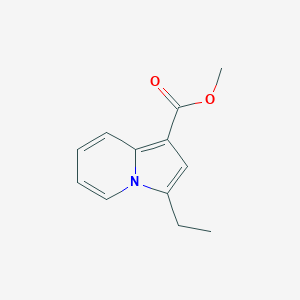
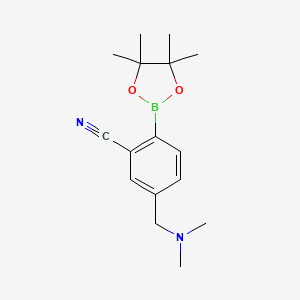
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)

